molecular formula C6H12N2O B8558551 piperidin-4-one O-methyl oxime

piperidin-4-one O-methyl oxime

Cat. No.: B8558551
M. Wt: 128.17 g/mol
InChI Key: GRXVKHFAPSGQDJ-UHFFFAOYSA-N
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Description

piperidin-4-one O-methyl oxime is a heterocyclic organic compound that belongs to the piperidine family. This compound is characterized by a six-membered ring containing one nitrogen atom and an oxime functional group. This compound has garnered significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

piperidin-4-one O-methyl oxime can be synthesized through various methods. One common approach involves the reaction of piperidin-4-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds under mild conditions, yielding the desired oxime derivative .

Industrial Production Methods

In an industrial setting, the synthesis of piperidin-4-one O-methyl-oxime may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

piperidin-4-one O-methyl oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

piperidin-4-one O-methyl oxime has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of piperidin-4-one O-methyl-oxime involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

    Piperidin-4-one oxime: Lacks the methyl group on the oxime.

    2,6-Diphenylpiperidin-4-one oxime: Contains phenyl groups at positions 2 and 6.

    3,3-Dimethylpiperidin-4-one oxime: Has methyl groups at position 3.

Uniqueness

piperidin-4-one O-methyl oxime is unique due to its specific structural features, such as the presence of a methyl group on the oxime. This structural modification can influence its reactivity and biological activity, making it distinct from other piperidin-4-one derivatives .

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

N-methoxypiperidin-4-imine

InChI

InChI=1S/C6H12N2O/c1-9-8-6-2-4-7-5-3-6/h7H,2-5H2,1H3

InChI Key

GRXVKHFAPSGQDJ-UHFFFAOYSA-N

Canonical SMILES

CON=C1CCNCC1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

53 ml of anhydrous pyridine were added to a mixture of 3.34 g of 4-piperidone hydrochloride monohydrate and 2.0 g of o-methylhydroxylamine hydrochloride, and the mixture was kept stirred overnight at room temperature. After completion of the reaction, the solvent was distilled off, and the crystalline residue was washed with ethyl acetate and collected by filtration. The crystals were washed with saturated aqueous sodium bicarbonate solution until basic and then extracted with chloroform. The chloroform layer was dried over anhydrous magnesium sulfate and the solvent was stripped off, giving 2.5 g of the title compound.
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3.34 g
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2 g
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53 mL
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Synthesis routes and methods II

Procedure details

A mixture of 3.84 g (25.00 mmol) 4-piperdinone hydrochloride and 2.51 g (30.00 mmol) O-methylhydroxylamine hydrochloride in 50 mL of MeOH was stirred for 8 hours at 60° C. and then evaporated down in vacuo. The residue was stirred with saturated aqueous potassium carbonate solution and the aqueous phase was extracted with DCM. The combined organic phases were dried over sodium sulfate, evaporated down in vacuo, and dried. Yield: 2.80 g (87% of theoretical); C6H12N2O (M=128.172); calc.: molpeak (M+H)+: 129; found: molpeak (M+H)+: 129; HPLC-MS: 1.44 minutes (method C).
Name
4-piperdinone hydrochloride
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3.84 g
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2.51 g
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50 mL
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solvent
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Synthesis routes and methods III

Procedure details

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